1-(4-methoxyphenyl)-4-(methylsulfonyl)piperazine
Description
1-(4-Methoxyphenyl)-4-(methylsulfonyl)piperazine is a piperazine derivative featuring a 4-methoxyphenyl group at position 1 and a methylsulfonyl group at position 4. The piperazine core is a versatile scaffold in medicinal chemistry due to its moderate basicity, solubility, and ability to modulate physicochemical properties like lipophilicity and hydrogen-bonding capacity .
This compound has demonstrated antifungal activity against Candida albicans by inhibiting hyphal formation, a critical virulence factor, at concentrations as low as 100 μM . Its unique substituent combination distinguishes it from other piperazine derivatives, which often vary in therapeutic applications based on substituent modifications.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-methylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-17-12-5-3-11(4-6-12)13-7-9-14(10-8-13)18(2,15)16/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXLQMBWVFLEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-4-(methylsulfonyl)piperazine typically involves the nucleophilic substitution of a piperazine derivative with a suitable methoxyphenyl and methylsulfonyl precursor. One common method involves the reaction of 1-(4-methoxyphenyl)piperazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylsulfonyl group (-SO₂CH₃) acts as a strong electron-withdrawing group, activating adjacent positions for nucleophilic substitution. Key reactions include:
In studies of analogous piperazine-sulfonyl compounds, nucleophilic displacement of the sulfonyl group was observed under basic conditions (e.g., NaOH/EtOH), yielding secondary amines or ethers.
Redox Reactions
The methylsulfonyl group is resistant to common reducing agents (e.g., LiAlH₄), but the methoxyphenyl moiety can undergo demethylation under strong acidic conditions (e.g., HBr/AcOH):
This reaction is critical for generating phenolic derivatives with enhanced solubility .
Coupling and Cyclization Reactions
The piperazine nitrogen participates in:
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Buchwald–Hartwig amination with aryl halides to form biaryl amines .
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Ring-closure reactions with thiosemicarbazides to yield thiazole-piperazine hybrids (Figure 1) .
Example Synthesis Pathway :
-
React with 4-fluorobenzaldehyde to form Schiff base intermediates.
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Cyclize with thiourea derivatives under reflux (EtOH, Δ) to produce thiazole rings.
Acid-Base Reactions
The piperazine ring exhibits basicity (pKₐ ~9.5), enabling protonation in acidic media. This property facilitates salt formation (e.g., dihydrochlorides) :
Salts improve crystallinity and bioavailability, as demonstrated in pharmacological studies .
Hydrogen Bonding Interactions
The sulfonyl oxygen and piperazine nitrogen participate in hydrogen bonding, influencing crystal packing and solubility (Table 1) :
| Interaction Type | Bond Length (Å) | Role in Reactivity |
|---|---|---|
| N–H⋯O (sulfonyl) | 2.85–3.10 | Stabilizes intermediates in SN reactions |
| C–H⋯π (methoxyphenyl) | 3.20–3.50 | Directs regioselectivity in electrophilic attacks |
Thermal Degradation
Thermogravimetric analysis (TGA) of related compounds shows decomposition above 250°C, primarily involving sulfonyl group elimination .
Key Research Findings
Scientific Research Applications
Neuropharmacology
Research indicates that 1-(4-methoxyphenyl)-4-(methylsulfonyl)piperazine may modulate neurotransmitter systems, particularly serotonin and dopamine pathways. Similar compounds have demonstrated the ability to inhibit the re-uptake of these monoamines, suggesting that this compound could exhibit psychoactive effects with lower abuse potential than traditional stimulants .
Analgesic Properties
Recent studies have shown that derivatives of this compound can possess significant antinociceptive effects. In animal models, certain synthesized piperazine derivatives were effective in reducing pain responses, indicating their potential use as analgesics . These findings highlight the importance of exploring the pharmacological profile of this compound in pain management therapies.
Synthesis of Derivatives
The synthesis of this compound involves several key steps, often starting from readily available piperazine derivatives. The synthesis pathways typically include:
- Formation of the Piperazine Backbone : The initial step often involves reacting piperazine with suitable aromatic aldehydes or ketones.
- Introduction of Functional Groups : The methylsulfonyl group is introduced through sulfonation reactions, enhancing the compound's solubility and bioactivity.
- Characterization : The final products are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .
Case Studies and Research Findings
Several studies have documented the pharmacological effects of compounds related to this compound:
- A study published in Molecules demonstrated that derivatives could inhibit monoamine re-uptake effectively, suggesting applications in treating mood disorders .
- Research on thiazole-piperazine hybrids indicated that modifications could lead to enhanced analgesic properties, paving the way for new pain relief medications .
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the methylsulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Sulfonyl Group Modifications
- Methylsulfonyl vs. 1-(4-Fluorophenyl)-4-(phenylsulfonyl)piperazine (): Aryl sulfonyl groups (e.g., phenylsulfonyl) introduce steric bulk and π-π stacking interactions, which may improve binding to aromatic residues in enzyme pockets but reduce solubility . 1-(Trimethoxybenzyl)-4-(benzylsulfonyl)piperazine (): Hybrid structures with benzylsulfonyl groups exhibit dual cardiovascular (anti-ischemic) and antimicrobial activity, highlighting substituent-dependent multitarget effects .
Aromatic Substituent Variations
- 4-Methoxyphenyl vs. Halogenated or Heterocyclic Groups :
- 1-(4-Fluorophenyl)-4-(methylsulfonyl)piperazine (Hypothetical) : Fluorine’s electronegativity increases metabolic stability but may reduce antifungal efficacy compared to the electron-donating methoxy group .
- 1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine () : Incorporation of a thiazole ring enhances rigidity and selectivity for neurological targets, demonstrating how heterocyclic modifications redirect biological activity .
Physicochemical Properties
- Solubility and pKa : Piperazine derivatives with methylsulfonyl groups exhibit moderate water solubility (e.g., >10 mg/mL) due to the polar sulfonyl moiety, whereas aryl sulfonyl derivatives require co-solvents for formulation .
- Thermal Stability : Derivatives like 1-(2-hydroxyethyl)-4-(2-hydroxypropyl)piperazine () have low melting points (-48.6°C), contrasting with the crystalline nature of sulfonamide-piperazines (melting points 65–92°C) .
Biological Activity
1-(4-Methoxyphenyl)-4-(methylsulfonyl)piperazine is a compound that has garnered attention in the fields of neuropharmacology and medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and its interactions with various neurotransmitter systems.
Chemical Structure and Properties
The compound features a piperazine backbone with a para-methoxyphenyl group and a methylsulfonyl substituent. Its molecular formula is , with a molecular weight of approximately 272.34 g/mol. The unique combination of the methoxy and methylsulfonyl groups may enhance its solubility and biological activity compared to other piperazine derivatives.
Research indicates that this compound interacts with neurotransmitter systems, particularly serotonin and dopamine pathways. The compound has been shown to inhibit the reuptake of these monoamines, thereby accelerating their release, which is similar to the mechanisms of recreational drugs like amphetamines but with a significantly lower potential for abuse .
Table 1: Comparison of Biological Activities
| Activity | Mechanism | Comparison |
|---|---|---|
| Dopamine Reuptake Inhibition | Inhibits reuptake, increases synaptic levels | Similar to amphetamines |
| Serotonin Release | Accelerates release via receptor modulation | Lower abuse potential than similar compounds |
| Antimicrobial Activity | Potential against Gram-positive bacteria | Moderate activity observed |
Pharmacological Studies
Several studies have explored the pharmacological properties of this compound. For instance, research on related piperazine derivatives has demonstrated their ability to modulate receptor activity significantly, suggesting that this compound may also exhibit similar effects .
Case Study: Neuropharmacological Effects
A study published in 2019 investigated the effects of several piperazine derivatives, including this compound, on neurotransmitter systems. The findings indicated that this compound could effectively enhance dopaminergic and serotonergic signaling, which is crucial for mood regulation and cognitive functions .
Antimicrobial Properties
Emerging research has also highlighted the antimicrobial potential of this compound. It exhibits moderate antibacterial activity against certain Gram-positive bacteria, indicating a broader spectrum of biological activity beyond neuropharmacology .
Table 2: Antimicrobial Activity Overview
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Antistaphylococcal |
| Enterococcus faecalis | 62.5 - 125 μM | Antienterococcal |
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 1-(4-methoxyphenyl)-4-(methylsulfonyl)piperazine?
- Methodology : The compound can be synthesized via coupling reactions between substituted benzoic acids and N-(4-methoxyphenyl)piperazine. A dehydrating agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) is typically used to promote amide bond formation. Reaction conditions (solvent, temperature, and stoichiometry) must be optimized to avoid side products like disubstituted derivatives .
- Characterization : Post-synthesis, confirm purity using techniques like HPLC (>95% purity) and structural validation via H/C NMR or X-ray crystallography .
Q. How is the structural conformation of this compound determined?
- Techniques : X-ray crystallography reveals the piperazine ring adopts a chair conformation with puckering parameters (Q = 0.568 Å, θ ≈ 180°). The methylsulfonyl group introduces steric and electronic effects, influencing hydrogen bonding (e.g., C–H⋯O interactions) and supramolecular assembly .
- Complementary Methods : NMR spectroscopy (e.g., H coupling constants) and IR spectroscopy (S=O stretching at ~1150 cm) validate functional groups .
Q. What pharmacological activities are associated with this compound?
- Mechanism : The 4-methoxyphenyl group enhances interactions with monoamine transporters, inhibiting serotonin/dopamine reuptake with lower abuse potential compared to amphetamines .
- Applications : Derivatives of this scaffold show promise in kinase inhibition (e.g., tyrosine kinase inhibitors for cancer therapy) and antimicrobial activity against Gram-positive bacteria (MIC ~2–8 µg/mL) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Strategy : Introduce substituents at the aroyl or sulfonyl positions to modulate electronic and steric effects. For example:
- Electron-withdrawing groups (e.g., -NO, -CF) on the phenyl ring improve antimicrobial activity .
- Hydrophobic substituents (e.g., -Br, -CH) enhance binding to kinase targets by occupying hydrophobic pockets .
- Validation : Test derivatives in in vitro assays (e.g., enzyme inhibition, cytotoxicity) and correlate results with computational docking studies .
Q. How do crystallographic studies resolve contradictions in reported bioactivity data?
- Case Study : Discrepancies in antimicrobial efficacy across studies may arise from polymorphism or differences in crystal packing (e.g., hydrogen bonding networks). For example, halogen-substituted derivatives (Cl, Br, I) exhibit isomorphic crystal structures but distinct bioactivities due to varying intermolecular interactions .
- Resolution : Perform comparative X-ray analysis to identify critical non-covalent interactions (e.g., π-π stacking, C–H⋯O bonds) that influence solubility and target engagement .
Q. What analytical methods ensure stability and purity during storage?
- Stability Testing : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions. For example, sulfonyl-containing piperazines are stable up to 200°C but degrade under high humidity .
- Purity Control : Monitor batch consistency via X-ray powder diffraction (XRPD) and HPLC-MS to detect impurities (e.g., hydrolyzed byproducts) .
Q. How does the methylsulfonyl group influence metabolic stability and pharmacokinetics?
- Impact : The sulfonyl group increases metabolic resistance by reducing cytochrome P450-mediated oxidation. This enhances plasma half-life in preclinical models (e.g., t > 6 hours in rodents) .
- Optimization : Replace the methyl group with bulky substituents (e.g., cyclopropyl) to further improve metabolic stability without compromising solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
